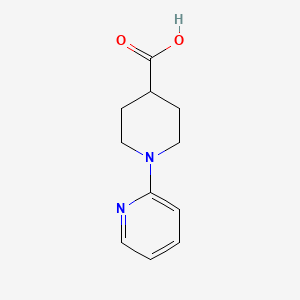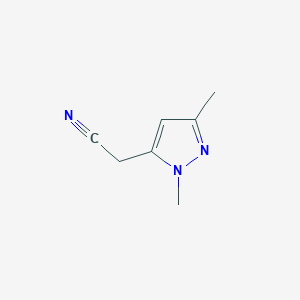![molecular formula C7H6N2 B1318939 3H-Pyrrolo[3,2-b]pyridine CAS No. 272-48-0](/img/structure/B1318939.png)
3H-Pyrrolo[3,2-b]pyridine
Vue d'ensemble
Description
3H-Pyrrolo[3,2-B]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular formula of C7H6N2 . This compound has been used in various applications such as pharmaceuticals, organic materials, and natural products .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . These derivatives have shown potent activities against FGFR1, 2, and 3 . A simple protocol for the construction of the pyrrolo[3,4-b]pyridine skeleton was developed by a base-promoted three-component reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrrole ring fused to a six-membered pyridine ring . The average mass of this compound is 118.136 Da, and the monoisotopic mass is 118.053101 Da .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, which are similar to this compound, have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C7H6N2, an average mass of 118.136 Da, and a monoisotopic mass of 118.053101 Da .Applications De Recherche Scientifique
Activité Antitumorale
Les composés pyrrolopyridiniques ont montré une activité antitumorale. Par exemple, certains dérivés ont été évalués pour leur potentiel en tant qu'inhibiteurs du récepteur du facteur de croissance des fibroblastes (FGFR), qui joue un rôle essentiel dans la prolifération et la survie des cellules tumorales .
Propriétés Antidiabétiques
Ces composés sont également prometteurs dans le traitement du diabète. Les mécanismes spécifiques et les études ne sont pas détaillés dans les résultats de la recherche, mais les propriétés antidiabétiques sont mentionnées comme un domaine de recherche important .
Effets Antimycobactériens
Les pyrrolopyridines ont été identifiées comme possédant des activités antimycobactériennes, ce qui pourrait être bénéfique dans le traitement des infections bactériennes, y compris la tuberculose .
Utilisations Antivirales
Les propriétés antivirales des composés pyrrolopyridiniques en font des candidats pour le traitement des infections virales. Les virus spécifiques ciblés et l'efficacité de ces composés nécessiteraient des recherches supplémentaires .
Maladies du Système Nerveux
Ces composés ont des applications dans le traitement des maladies du système nerveux, bien que les résultats de la recherche ne précisent pas les maladies ou les mécanismes impliqués .
Troubles du Système Immunitaire
De même, les pyrrolopyridines peuvent être utilisées pour traiter les troubles du système immunitaire. Les détails sur la façon dont elles affectent le système immunitaire ne sont pas fournis dans les résultats de la recherche .
Inhibition Enzymatiques
L'échafaudage pyrrolo[3,2-b]pyridine a été utilisé dans les inhibiteurs enzymatiques tels que le vemurafénib, qui est un inhibiteur de l'enzyme B-Raf pour le traitement du mélanome .
Études SAR pour la Thérapie du Cancer
Les études de relation structure-activité (SAR) impliquant des composés pyrrolopyridiniques ont permis de comprendre les structures idéales des composés pour une action inhibitrice contre les enzymes associées au cancer comme l'anhydrase carbonique IX (CAIX) .
Safety and Hazards
Orientations Futures
Mécanisme D'action
- FGFR (Fibroblast Growth Factor Receptor) : 3H-Pyrrolo[3,2-B]pyridine derivatives exhibit potent activities against FGFR1, FGFR2, and FGFR3. Abnormal activation of the FGFR signaling pathway is associated with various cancers, making FGFRs attractive targets for cancer therapy .
- Mode of Action : Upon binding to fibroblast growth factors (FGFs), FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt, which regulate cell proliferation, migration, angiogenesis, and other processes .
- Impact on Bioavailability : These properties influence the compound’s efficacy and therapeutic concentration .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Result of Action
Action Environment
If you need further details or have additional questions, feel free to ask! 😊
Analyse Biochimique
Biochemical Properties
3H-Pyrrolo[3,2-B]pyridine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are vital for cell growth and differentiation . Additionally, this compound can bind to DNA and RNA, potentially interfering with the processes of transcription and translation .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter the expression of genes associated with cell cycle regulation and metabolic processes, leading to changes in cellular function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its degradation, affecting its biological activity . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At low doses, this compound can modulate cellular signaling pathways and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to elicit a biological response, and exceeding this threshold can lead to adverse effects.
Propriétés
IUPAC Name |
3H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-7(8-4-1)3-5-9-6/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZGUESXTVKPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591322 | |
| Record name | 3H-Pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-48-0 | |
| Record name | 3H-Pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)


![Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1318879.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)



